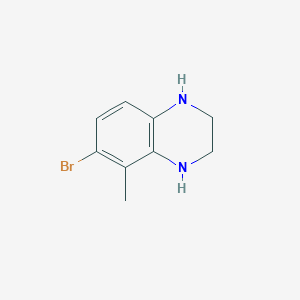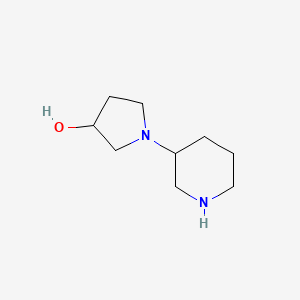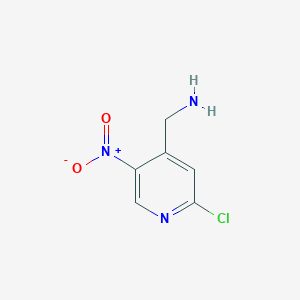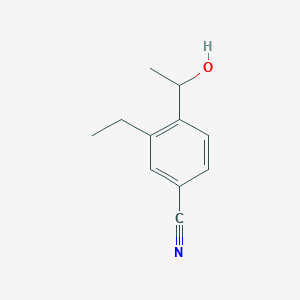
His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLP1(7-37).TFA, also known as Glucagon-Like Peptide-1 (7-37) trifluoroacetate, is a truncated, bioactive form of GLP-1. It is a peptide hormone derived from the proglucagon gene and is primarily produced in the intestinal endocrine L cells. This compound plays a crucial role in glucose metabolism by enhancing insulin secretion in response to food intake .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GLP1(7-37).TFA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid addition involving deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of GLP1(7-37).TFA follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput synthesis. The crude peptide is then purified using preparative HPLC, and the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) during the final purification steps .
化学反应分析
Types of Reactions
GLP1(7-37).TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine and cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Major Products
The major products formed from these reactions include the desired peptide sequence, oxidized or reduced forms of the peptide, and various truncated or modified peptides resulting from incomplete reactions or side reactions .
科学研究应用
GLP1(7-37).TFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes and obesity due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
作用机制
GLP1(7-37).TFA exerts its effects by binding to the GLP-1 receptor (GLP1R) on pancreatic beta cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased insulin secretion. Additionally, GLP1(7-37).TFA slows gastric emptying and suppresses glucagon release, contributing to its glucose-lowering effects .
相似化合物的比较
Similar Compounds
GLP-1(7-36)NH2: Another truncated form of GLP-1 with similar insulinotropic effects.
Exenatide: A synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: A long-acting GLP-1 receptor agonist with additional benefits in weight management
Uniqueness
GLP1(7-37).TFA is unique due to its specific amino acid sequence and its ability to form a stable trifluoroacetate salt. This stability enhances its utility in various research and industrial applications, making it a valuable tool for studying GLP-1 related pathways and developing therapeutic agents .
属性
分子式 |
C141H210N36O44 |
|---|---|
分子量 |
3113.4 g/mol |
IUPAC 名称 |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C141H210N36O44/c1-17-71(10)112(137(217)156-75(14)118(198)163-98(56-81-59-149-86-34-25-24-33-84(81)86)127(207)165-94(52-68(4)5)128(208)174-110(69(6)7)135(215)162-92(140(220)221)36-28-50-148-141(145)146)176-129(209)96(53-78-29-20-18-21-30-78)166-124(204)91(44-48-108(191)192)161-123(203)87(35-26-27-49-142)158-116(196)73(12)153-115(195)72(11)155-122(202)90(41-45-103(144)184)157-104(185)61-150-121(201)89(43-47-107(189)190)160-125(205)93(51-67(2)3)164-126(206)95(55-80-37-39-83(183)40-38-80)167-132(212)100(63-178)170-134(214)102(65-180)171-136(216)111(70(8)9)175-131(211)99(58-109(193)194)168-133(213)101(64-179)172-139(219)114(77(16)182)177-130(210)97(54-79-31-22-19-23-32-79)169-138(218)113(76(15)181)173-105(186)62-151-120(200)88(42-46-106(187)188)159-117(197)74(13)154-119(199)85(143)57-82-60-147-66-152-82/h18-25,29-34,37-40,59-60,66-77,85,87-102,110-114,149,178-183H,17,26-28,35-36,41-58,61-65,142-143H2,1-16H3,(H2,144,184)(H,147,152)(H,150,201)(H,151,200)(H,153,195)(H,154,199)(H,155,202)(H,156,217)(H,157,185)(H,158,196)(H,159,197)(H,160,205)(H,161,203)(H,162,215)(H,163,198)(H,164,206)(H,165,207)(H,166,204)(H,167,212)(H,168,213)(H,169,218)(H,170,214)(H,171,216)(H,172,219)(H,173,186)(H,174,208)(H,175,211)(H,176,209)(H,177,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,220,221)(H4,145,146,148)/t71-,72-,73-,74-,75-,76+,77+,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-,114-/m0/s1 |
InChI 键 |
KZGIDTJKBDPNAD-DMRNEHAPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)


![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)



![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)
